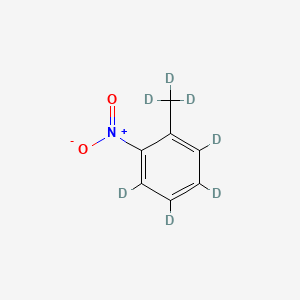

2-硝基甲苯-d7

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Nitrotoluene-d7 is a deuterated chemical compound used in scientific research . It is an aromatic compound with a molecular formula of C7H7NO2 . The compound has a molecular weight of 144.18 g/mol . It is also known by other names such as 1,2,3,4-tetradeuterio-5-nitro-6-(trideuteriomethyl)benzene and 5-(Methyl-d3)-6-nitro-benzene-1,2,3,4-d4 .

Synthesis Analysis

2-Nitrotoluene-d7 can be synthesized from Toluene-d8 . More details about the synthesis process can be found in the referenced material .

Molecular Structure Analysis

The molecular structure of 2-Nitrotoluene-d7 consists of a benzene ring with a nitro group and a methyl group attached to it . The compound has a complex structure with seven deuterium atoms, which are isotopes of hydrogen .

Chemical Reactions Analysis

The enhancement of Nonlinear optical (NLO) activity of the 2-nitrotoluene (2NT) after the substitution of the halogens (F, Cl, Br, and I) at the para position of the benzene ring was reported in a paper . The paper discusses the high chemical reactivity of 2NT molecule after the substitution of F, Cl, Br, and I .

Physical And Chemical Properties Analysis

2-Nitrotoluene-d7 has a molecular weight of 144.18 g/mol . It has a computed XLogP3 value of 2.3, indicating its lipophilicity . The compound has a topological polar surface area of 45.8 Ų . It has a complexity of 130, as computed by Cactvs 3.4.8.18 .

科学研究应用

2-硝基甲苯自由基阳离子的振动相干性:2-硝基甲苯 (2-NT) 是有机合成中光敏保护基团和 TNT 等炸药的模型。研究表明,2-NT 自由基阳离子中的振动相干性在 H 原子攻击后得以保留,从而提供了对反应途径和解离机制的见解 (Boateng 等,2019)。

热分解和安全性:使用高级反应系统筛选工具 (ARSST) 对 2-NT 热分解的研究有助于了解导致其爆炸的机制。这项研究对于 2-NT 的工业安全和处理至关重要 (Zhu 等,2017)。

用于爆炸物检测的光解离:使用紫外线和 532 纳米波长对 2-硝基甲苯进行光解离的研究对检测爆炸物具有重要意义。该方法观察了基态和激发态中的振动激发 NO,为爆炸物检测提供了新方法 (Diez-y-Riega 和 Eilers,2012)。

微球菌属 SMN-1 菌株的生物降解:微球菌属 SMN-1 菌株对 2-NT 的降解为环境解毒提供了一种潜在的方法。固定在各种基质中的固定化细胞表现出增强的降解能力,突出了可能的生物修复策略 (Mulla 等,2013)。

硝基甲苯异构体的需氧生物降解:已经研究了包括 2,4-二硝基甲苯在内的各种硝基甲苯异构体的需氧生物降解,用于环境修复。这些研究提供了对危险化合物的生物降解性和其环境修复潜力的见解 (Freedman 等,1996)。

接触硝基甲苯的工人的血红蛋白加合物:研究接触硝基甲苯(包括 2-硝基甲苯)的工人的血红蛋白加合物,为生物监测和了解与接触这些化学物质相关的健康风险提供了关键信息 (Jones 等,2004)。

2,4-二硝基甲苯在 Pd/C 催化剂上的氢化:对 2,4-二硝基甲苯在 Pd/C 催化剂上的氢化研究有助于理解化学反应和硝基甲苯化合物的工业工艺开发 (Neri 等,1996)。

自由基阳离子中的相干振动动力学:使用飞秒泵浦探测测量研究硝基甲苯自由基阳离子的核动力学,促进了我们对超快化学反应和分子行为的理解 (Boateng 等,2018)。

安全和危害

作用机制

Target of Action

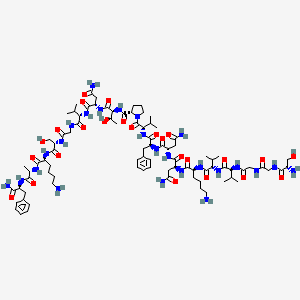

2-Nitrotoluene-d7 is a deuterated biochemical that is primarily used in proteomics research . .

Mode of Action

Studies on its non-deuterated analog, 2-nitrotoluene, suggest that it is a potential human carcinogen based on sufficient evidence of carcinogenicity from studies in experimental animals .

Biochemical Pathways

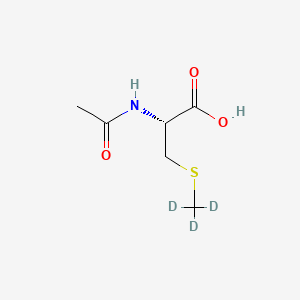

Studies on 2-nitrotoluene, a related compound, suggest that it is metabolized in the liver to various metabolites, including o-nitrobenzyl alcohol, o-nitrobenzyl glucuronide, o-nitrobenzyl sulfate, s-(o-nitrobenzyl)glutathione, and s-(o-nitrobenzyl)-n-acetylcysteine . These metabolites are primarily eliminated in the urine .

Pharmacokinetics

2-nitrotoluene, a related compound, is known to be absorbed into the blood and rapidly cleared with a serum half-life of 15 hours in rats .

Result of Action

Studies on 2-nitrotoluene, a related compound, suggest that it can cause tumors at several different tissue sites in rats and mice .

Action Environment

It is known that bacteria capable of degrading simple nitroarene compounds, such as 2-nitrotoluene, have been isolated from various contaminated samples . This suggests that environmental factors, such as the presence of specific bacteria, may influence the degradation and thus the action of nitroarene compounds.

属性

IUPAC Name |

1,2,3,4-tetradeuterio-5-nitro-6-(trideuteriomethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3/i1D3,2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLAZTCDQAHEYBI-AAYPNNLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])[N+](=O)[O-])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662155 |

Source

|

| Record name | 1-(~2~H_3_)Methyl-2-nitro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84344-04-7 |

Source

|

| Record name | 1-(~2~H_3_)Methyl-2-nitro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-Dihydropyrimido[5,4-d]pyrimidine](/img/structure/B562323.png)

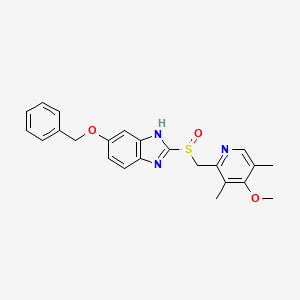

![5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole](/img/structure/B562325.png)

![5-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B562326.png)

![6-Bromo-1,2,3,4-tetrachlorodibenzo[b,d]furan](/img/structure/B562334.png)